Pyrazolo[1,5-a]pyrimidine-2-carboxamide
CAS No.: 1340886-10-3
Cat. No.: VC14931105
Molecular Formula: C7H6N4O
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1340886-10-3 |
---|---|
Molecular Formula | C7H6N4O |
Molecular Weight | 162.15 g/mol |
IUPAC Name | pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Standard InChI | InChI=1S/C7H6N4O/c8-7(12)5-4-6-9-2-1-3-11(6)10-5/h1-4H,(H2,8,12) |
Standard InChI Key | BCJQJAVVUTUJPF-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C(=CC(=N2)C(=O)N)N=C1 |
Introduction
Structural and Chemical Properties of Pyrazolo[1,5-a]pyrimidine-2-carboxamide
Core Architecture and Substitution Patterns
The pyrazolo[1,5-a]pyrimidine core consists of a pyrazole ring fused to a pyrimidine ring, creating a planar bicyclic system with three nitrogen atoms. The carboxamide group at position 2 introduces hydrogen-bonding capabilities, critical for target engagement. Derivatives often feature substitutions at positions 5, 6, and 7 to modulate electronic, steric, and solubility properties . For example, N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (PubChem CID: 4775188) includes a 4-methylpyridinyl group at the amide nitrogen, enhancing π-π stacking interactions with kinase binding pockets .
Table 1: Representative Pyrazolo[1,5-a]pyrimidine-2-carboxamide Derivatives
Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine-2-carboxamide
Core Construction via Cyclocondensation
The synthesis typically begins with cyclocondensation reactions. For instance, reacting 3-amino-1H-pyrazole-4-carbonitrile with 2,4-pentanedione yields 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, which is subsequently hydrolyzed to the carboxylic acid and converted to carboxamides via coupling reactions . This method achieves yields up to 78% for the cyclization step .
Post-Functionalization Techniques
Reductive amination and palladium-catalyzed cross-couplings enable diversification. In one approach, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes reduction with NaBH₄ to form alcohol intermediates, followed by oxidation to aldehydes using Dess–Martin periodinane (46% yield) . Subsequent reductive amination with amines like N-tert-butylpiperazine introduces pharmacophoric groups at C(2), critical for PI3Kδ inhibition .
Scheme 1: Four-Step Synthesis of PI3Kδ Inhibitors
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Reduction: Ethyl ester → Alcohol (99% yield).
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Oxidation: Alcohol → Aldehyde (46% yield).
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Reductive Amination: Aldehyde + Amine → Secondary amine (63–84% yield).
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Nucleophilic Substitution: Chlorine displacement with benzimidazoles.
Spectroscopic Characterization and Computational Insights
NMR and Mass Spectrometry
1H NMR spectra of derivatives (e.g., 5-(2-thienyl)-7-(trifluoromethyl)-PP-2-CA) in DMSO-d₆ reveal distinct aromatic proton signals between δ 7.5–8.5 ppm, with coupling constants confirming the fused ring system . The trifluoromethyl group at C(7) appears as a singlet near δ 4.0 ppm due to scalar coupling with fluorine . High-resolution mass spectrometry (HRMS) validates molecular formulae, as seen for C₁₃H₁₁N₅O ([M+H]⁺ = 254.1034) .
Molecular Docking and SAR Studies
Docking studies into PI3Kδ (PDB: 5XKM) show that the carboxamide oxygen forms hydrogen bonds with Val828, while the pyridinyl group engages in hydrophobic interactions with Ile825 . Substituents at C(5) and C(7) significantly impact selectivity; for example, 5-indole derivatives exhibit >100-fold selectivity for PI3Kδ over other isoforms .
Biological Activities and Therapeutic Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine-2-carboxamides inhibit PI3K/AKT/mTOR pathways, pivotal in tumor proliferation. Compound 1 (IC₅₀ = 0.18 μM against PI3Kδ) reduces viability in B-cell lymphoma lines by 70% at 1 μM . Similarly, 5-(2-thienyl) derivatives demonstrate antiproliferative effects in breast cancer models (GI₅₀ = 2.1 μM) .
Anti-Inflammatory and Immunomodulatory Effects
By blocking PI3Kδ in leukocytes, these compounds suppress cytokine production (e.g., IL-6, TNF-α) in rheumatoid arthritis models . The 2-difluoromethylbenzimidazole derivative 1 reduces paw edema in mice by 60% at 10 mg/kg .
Challenges and Future Directions
While pyrazolo[1,5-a]pyrimidine-2-carboxamides show promise, solubility and metabolic stability remain hurdles. Prodrug strategies (e.g., esterification of the carboxamide) and PEGylation are under investigation . Additionally, dual PI3Kδ/γ inhibitors are being explored to enhance efficacy in autoimmune diseases .
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